molecular formula C8H4FN3 B11759283 6-Fluoro-1H-indazole-4-carbonitrile

6-Fluoro-1H-indazole-4-carbonitrile

Cat. No.: B11759283
M. Wt: 161.14 g/mol
InChI Key: UTPVMKOSLAIQMG-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The fluorine atom at the 6th position and the nitrile group at the 4th position make this compound unique and potentially useful in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1H-indazole-4-carbonitrile typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the intermediate benzylidenehydrazine, which then undergoes cyclization to yield the indazole core . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate (Cu(OAc)2) under an oxygen atmosphere .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. These methods often employ continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1H-indazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Fluoro-1H-indazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), affecting various cellular pathways .

Comparison with Similar Compounds

Biological Activity

6-Fluoro-1H-indazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This indazole derivative has been studied for its potential applications in treating various diseases, particularly cancer and microbial infections. This article provides an overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant research findings.

  • Molecular Formula : C9H6FN2
  • Molecular Weight : Approximately 164.15 g/mol
  • Structure : Features a fluorine atom attached to the indazole ring and a carbonitrile functional group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases involved in cell cycle regulation and DNA damage response. Notably, it has been shown to inhibit CHK1 and CHK2 kinases, which play critical roles in the cellular response to DNA damage.

Target Interactions

  • CHK1 and CHK2 Kinases : Inhibition leads to altered cell cycle progression and apoptosis in cancer cells.
  • SGK Kinase : Modulates cellular responses to stress and growth factors.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that this compound exhibits potent anticancer properties against various cancer cell lines. For instance:

  • K562 Cell Line : Exhibited an IC50 value indicating significant cytotoxicity, with apoptosis induction confirmed through Annexin V-FITC assays.
  • Cell Cycle Analysis : Treatment resulted in increased G0/G1 phase populations, indicating a blockade in cell cycle progression.
Cell LineIC50 Value (µM)Mechanism of Action
K56210 - 14Induces apoptosis, affects cell cycle
SNU1677.4 ± 6.2Cell cycle regulation

Antimicrobial Activity

The compound also displays antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism appears to involve the inhibition of protein synthesis and disruption of nucleic acid production.

Bacterial StrainMIC (µM)Activity Type
Staphylococcus aureus15.625 - 62.5Antistaphylococcal
Enterococcus faecalis62.5 - 125Antienterococcal

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable gastrointestinal absorption and blood-brain barrier permeability, which may enhance its therapeutic potential in treating central nervous system disorders.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of indazole derivatives, revealing that the presence of fluorine enhances both lipophilicity and target interaction.

Notable Research Findings:

  • Antitumor Studies : A study reported that compounds similar to this compound showed improved antitumor activity with lower cytotoxicity against normal cells compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Biofilm Inhibition : The compound has also been evaluated for its ability to disrupt biofilm formation in bacterial strains, indicating potential utility in treating chronic infections .

Properties

Molecular Formula

C8H4FN3

Molecular Weight

161.14 g/mol

IUPAC Name

6-fluoro-1H-indazole-4-carbonitrile

InChI

InChI=1S/C8H4FN3/c9-6-1-5(3-10)7-4-11-12-8(7)2-6/h1-2,4H,(H,11,12)

InChI Key

UTPVMKOSLAIQMG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C#N)C=NN2)F

Origin of Product

United States

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